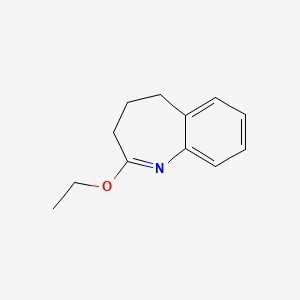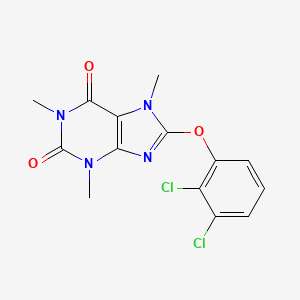![molecular formula C19H30N2O4 B3588067 3-METHYL-1-[4-(2,3,4-TRIMETHOXYBENZYL)PIPERAZINO]-1-BUTANONE](/img/structure/B3588067.png)
3-METHYL-1-[4-(2,3,4-TRIMETHOXYBENZYL)PIPERAZINO]-1-BUTANONE
Vue d'ensemble
Description
3-METHYL-1-[4-(2,3,4-TRIMETHOXYBENZYL)PIPERAZINO]-1-BUTANONE is a complex organic compound that features a piperazine ring substituted with a 2,3,4-trimethoxybenzyl group and a butanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of hydrogen gas and a suitable catalyst, such as palladium on carbon, to facilitate the reductive amination process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-METHYL-1-[4-(2,3,4-TRIMETHOXYBENZYL)PIPERAZINO]-1-BUTANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or acyl groups.
Applications De Recherche Scientifique
3-METHYL-1-[4-(2,3,4-TRIMETHOXYBENZYL)PIPERAZINO]-1-BUTANONE has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-METHYL-1-[4-(2,3,4-TRIMETHOXYBENZYL)PIPERAZINO]-1-BUTANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,3,4-Trimethoxybenzyl)piperazine: This compound shares the 2,3,4-trimethoxybenzyl group but lacks the butanone moiety.
1-Methyl-4-(2,3,4-trimethoxybenzyl)piperazine: Similar in structure but with a methyl group instead of a butanone group.
Uniqueness
3-METHYL-1-[4-(2,3,4-TRIMETHOXYBENZYL)PIPERAZINO]-1-BUTANONE is unique due to the presence of both the 2,3,4-trimethoxybenzyl group and the butanone moiety, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with the similar compounds listed above .
Propriétés
IUPAC Name |
3-methyl-1-[4-[(2,3,4-trimethoxyphenyl)methyl]piperazin-1-yl]butan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O4/c1-14(2)12-17(22)21-10-8-20(9-11-21)13-15-6-7-16(23-3)19(25-5)18(15)24-4/h6-7,14H,8-13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMXSHSWUBOZEEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)CC2=C(C(=C(C=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-BENZOYL-4-[(3,4,5-TRIMETHOXYPHENYL)METHYL]PIPERAZINE](/img/structure/B3587993.png)
![N-(2,5-dimethylphenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B3588006.png)

![6-benzyl-1,5-diphenylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3588026.png)
![[6,8-Dimethyl-1,2-bis(propylsulfonyl)indolizin-3-yl]-phenylmethanone](/img/structure/B3588042.png)
![6-benzyl-5-(3-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3588043.png)
![(5E)-5-[(1-methylindol-3-yl)methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B3588050.png)
![N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-(4-methylbenzyl)-1H-benzimidazol-2-amine](/img/structure/B3588057.png)
methanone](/img/structure/B3588064.png)
![N-(2,3-Dichlorophenyl)-4-[(3,4-dihydroisoquinolin-2(1H)-yl)methyl]benzamide](/img/structure/B3588065.png)
![1-[(3,4-DIMETHOXYPHENYL)METHYL]-4-(4-NITROBENZOYL)PIPERAZINE](/img/structure/B3588070.png)

![1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-4-piperidin-1-ylpiperidine](/img/structure/B3588076.png)
